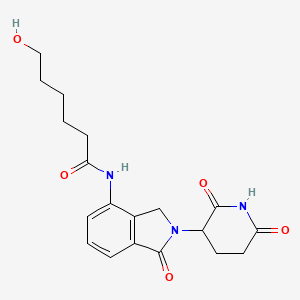

Lenalidomide-CO-C5-OH

Description

The Role of Immunomodulatory Drugs (IMiDs) in Chemical Biology Research

Immunomodulatory drugs (IMiDs), a class of compounds that includes thalidomide (B1683933) and its analogs like lenalidomide (B1683929) and pomalidomide, have a rich and complex history. nih.gov Initially recognized for their immunomodulatory, anti-angiogenic, and anti-inflammatory properties, their precise mechanism of action was a long-standing puzzle. nih.govexplorationpub.com It was discovered that these molecules function as "molecular glues," inducing the interaction between two proteins that would not normally associate. wisc.edu This discovery has had a profound impact on chemical biology, providing researchers with small molecules that can hijack a fundamental cellular process for specific outcomes. researchgate.net

The pleiotropic effects of IMiDs, such as altering cytokine production and enhancing T-cell and NK-cell activity, are now understood to be linked to their ability to mediate the degradation of specific substrate proteins. explorationpub.combiorxiv.org This has made them invaluable tools for studying the roles of these proteins in various biological contexts, far beyond their initial therapeutic applications.

Cereblon (CRBN) E3 Ubiquitin Ligase Modulation as a Research Paradigm

The key protein that IMiDs interact with is Cereblon (CRBN), which acts as a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^). wisc.edunih.gov E3 ubiquitin ligases are crucial components of the ubiquitin-proteasome system, responsible for recognizing specific proteins and marking them for degradation. The binding of an IMiD to CRBN allosterically modifies its substrate-binding surface, creating a new interface that can now recognize and bind to proteins that are not its natural substrates. acs.orgbroadpharm.com These newly recognized proteins are termed "neosubstrates." acs.org

This modulation of the CRBN E3 ligase has become a central paradigm in chemical biology research. By acting as a molecular glue, IMiDs effectively reprogram the E3 ligase to target new proteins for ubiquitination and subsequent degradation by the proteasome. wisc.edu Seminal research identified the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) as key neosubstrates of lenalidomide, and their degradation is central to the drug's efficacy in certain hematological malignancies. nih.gov This mechanism provides a powerful platform for developing chemical probes to study protein function through induced degradation.

Significance of Lenalidomide Derivatives in Targeted Protein Degradation (TPD) Modalities

The discovery of the IMiD-CRBN interaction has been a cornerstone in the development of Proteolysis-Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules composed of two key parts: a "warhead" that binds to a target protein of interest, and an "E3 ligase ligand" that recruits an E3 ligase. These two components are connected by a chemical linker. explorationpub.comnih.gov

Lenalidomide and its derivatives are widely used as CRBN-recruiting ligands in PROTAC design. sigmaaldrich.comaxispharm.com By incorporating a lenalidomide moiety, a PROTAC can bring any protein of interest into close proximity with the CRL4^CRBN^ complex, leading to its ubiquitination and degradation. nih.gov This approach significantly expands the "druggable" proteome, as it is not limited to proteins with active sites that can be inhibited. Even proteins previously considered "undruggable," such as scaffolding proteins and transcription factors, can be targeted for degradation. chemrxiv.org The catalytic nature of PROTACs, where a single molecule can induce the degradation of multiple target protein molecules, further enhances their appeal as powerful research tools and potential therapeutics. nih.gov

Conceptual Framework for Functionalized Lenalidomide Derivatives, Including C5-Linker Constructs

The design of effective PROTACs requires careful optimization of all three components: the warhead, the E3 ligase ligand, and the linker. The linker, in particular, plays a critical role in determining the efficacy and selectivity of the PROTAC. explorationpub.comnih.govtenovapharma.com Its length, composition, and attachment points on the warhead and E3 ligase ligand must be precisely tuned to allow for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. explorationpub.comchemrxiv.org

"Lenalidomide-CO-C5-OH" is a functionalized lenalidomide derivative designed as a building block for the synthesis of PROTACs. tenovapharma.comnih.gov Its conceptual framework can be broken down as follows:

Lenalidomide Core : This portion of the molecule serves as the CRBN-binding moiety. It is designed to engage the CRL4^CRBN^ E3 ligase complex. acs.org

C5 Linker : This refers to a five-carbon alkyl chain. The choice of a C5 linker provides a specific length and degree of flexibility to span the distance between CRBN and a target protein. wisc.edu The length of the linker is a crucial parameter that often requires empirical optimization for each specific target. explorationpub.com

Terminal Hydroxyl Group (-OH) : The hydroxyl group at the end of the C5 linker provides a reactive handle for chemical conjugation. tenovapharma.comnih.gov This functional group allows for the straightforward attachment of a "warhead" – a ligand that specifically binds to the protein of interest that is to be degraded. This modular design facilitates the creation of libraries of PROTACs with different target specificities. axispharm.com

The attachment of the linker to the lenalidomide core is also a key design consideration. In many lenalidomide-based PROTACs, the linker is attached at the 4-amino position of the isoindolinone ring, as this position is solvent-exposed and modifications are generally well-tolerated without disrupting the binding to CRBN. nih.govsigmaaldrich.com The synonym "Lenalidomide-4'-CO-C5-OH" suggests such a linkage. tenovapharma.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H23N3O5 |

|---|---|

Molecular Weight |

373.4 g/mol |

IUPAC Name |

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-6-hydroxyhexanamide |

InChI |

InChI=1S/C19H23N3O5/c23-10-3-1-2-7-16(24)20-14-6-4-5-12-13(14)11-22(19(12)27)15-8-9-17(25)21-18(15)26/h4-6,15,23H,1-3,7-11H2,(H,20,24)(H,21,25,26) |

InChI Key |

AQGKXFPXRMVFQB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCCO |

Origin of Product |

United States |

Synthetic Methodologies for Lenalidomide Based Conjugates

Strategic Approaches to Lenalidomide (B1683929) Scaffold Functionalization

The functionalization of the lenalidomide molecule is a critical step in the synthesis of its conjugates. The primary goal is to introduce a chemical handle for linker attachment without abolishing its binding affinity for the E3 ligase cereblon (CRBN). mdpi.com Key strategies involve the derivatization of the isoindolinone ring system.

The C4 and C5 positions of the lenalidomide isoindolinone core have been explored as attachment points for linkers. The native 4-amino group of lenalidomide can be a site for derivatization. For instance, selective N-alkylation of the 4-amino position has been achieved using various linkers with terminal electrophiles like bromo or iodo groups, typically in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP). researchgate.net

Modification at the C5 position of the isoindolinone ring is another viable strategy. This often starts from a lenalidomide precursor bearing a functional group at the C5 position, such as a bromine atom. For example, 5-bromo lenalidomide derivatives can be synthesized and then utilized in cross-coupling reactions to introduce a linker. frontiersin.org The synthesis of a 5-bromo lenalidomide derivative can be accomplished starting from a corresponding benzoic acid derivative, which is esterified and then brominated. frontiersin.org Subsequent condensation with the glutarimide (B196013) ring furnishes the desired 5-bromo-functionalized lenalidomide scaffold. frontiersin.org Furthermore, modifications at other positions, such as the 6-position (equivalent to C5 of the phthalimide (B116566) ring in some nomenclatures), have been shown to be critical for controlling neosubstrate selectivity. nih.govresearchgate.netnih.gov For instance, 6-fluoro lenalidomide has demonstrated enhanced selective degradation of specific protein targets. nih.govnih.gov

| Position | Precursor Functional Group | Reaction Type | Reagents |

| C4-amino | Amine | N-Alkylation | Bromo- or iodo-linkers, DIPEA, NMP |

| C5 | Bromo | Cross-coupling | Various coupling partners |

| C5 | Hydroxy | Etherification | Alkyl halides, base |

This table summarizes common derivatization strategies at the C4 and C5 positions of the lenalidomide scaffold.

The introduction of linkers containing alkyl chains or heteroatoms is a common strategy in the synthesis of lenalidomide conjugates. Alkyl linkers are frequently used, and their synthesis can be achieved through radical bromination of a methyl group on the benzene (B151609) ring of a lenalidomide precursor, followed by substitution with a linker moiety. frontiersin.org For example, methyl 3-bromo-2-methylbenzoate can be subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) to install a bromomethyl group, which serves as a handle for linker attachment. frontiersin.org

Heteroatom-containing linkers, such as those with ether or amine functionalities, are also widely employed. These linkers can offer improved physicochemical properties. The synthesis often involves the reaction of a functionalized lenalidomide derivative (e.g., with a hydroxyl or amino group) with a linker containing a complementary reactive group. frontiersin.orgresearchgate.net

Advanced Synthetic Pathways for Lenalidomide-CO-C5-OH and Related Linker-Functionalized Analogs

This compound is a key building block in the synthesis of PROTACs and other targeted protein degraders. tenovapharma.com It comprises the lenalidomide core, which binds to the E3 ligase, connected to a linker that terminates in a carboxylic acid functional group. This terminal carboxylic acid allows for straightforward conjugation to a target protein ligand, often through an amide bond formation reaction. tenovapharma.com

The synthesis of such linker-functionalized analogs typically begins with a modified lenalidomide precursor. For instance, a common route involves the use of a lenalidomide derivative with a reactive handle at the desired position, such as the C5 position of the isoindolinone ring. A linker with a protected terminal functional group (e.g., a protected alcohol or amine) can then be attached. The final step involves the deprotection of the terminal group and, if necessary, its conversion to a carboxylic acid.

A related compound, C5 Lenalidomide-dipiperazine-NH2 hydrochloride, is another example of a linker-functionalized lenalidomide analog. sigmaaldrich.com This molecule features a rigid dipiperazine linker terminating in a primary amine, which can be reacted with a carboxylic acid on a target ligand. sigmaaldrich.com The synthesis of these advanced analogs highlights the modularity of the approach, where different linkers can be readily incorporated to create a library of degraders for screening. medchemexpress.com

| Compound | Linker Type | Terminal Functional Group | Synthetic Utility |

| This compound | Carbonyl-C5 alkyl | Carboxylic Acid | Amide bond formation with amine-containing target ligands. tenovapharma.com |

| C5 Lenalidomide-dipiperazine-NH2 | Dipiperazine | Primary Amine | Amide bond formation with carboxyl-containing target ligands. sigmaaldrich.com |

This table details examples of linker-functionalized lenalidomide analogs and their synthetic applications.

Chemical Modification Strategies for Linker Elongation and Diversification

The length and chemical nature of the linker in a lenalidomide-based conjugate are crucial for inducing the formation of a stable ternary complex between the target protein, the conjugate, and the E3 ligase. sigmaaldrich.com Therefore, strategies for linker elongation and diversification are essential.

Linker elongation can be achieved through iterative synthetic steps. For example, a linker with a terminal reactive group can be extended by reacting it with bifunctional building blocks. Poly(ethylene glycol) (PEG) linkers of varying lengths are commonly used to achieve systematic changes in linker length.

Diversification of the linker's chemical composition is also important. Introducing different functional groups or rigid and flexible segments within the linker can significantly impact the efficacy of the final conjugate. Chemical modification strategies, such as click chemistry or peptide coupling reactions, can be employed to introduce a wide range of chemical functionalities into the linker structure. nih.gov The stability of the linker is another critical consideration, and chemical modifications can be made to enhance its stability in biological systems. nih.gov

Stereochemical Considerations in Lenalidomide Derivative Synthesis

Lenalidomide possesses a single chiral center at the C3 position of the piperidine-2,6-dione ring and is typically used as a racemic mixture of its (S)- and (R)-enantiomers. tru.caopenochem.org It is well-established that the two enantiomers of thalidomide (B1683933), a close analog of lenalidomide, exhibit different biological activities. openochem.org While one enantiomer of thalidomide is sedative, the other is teratogenic. openochem.org This highlights the critical importance of stereochemistry in the design and synthesis of lenalidomide derivatives.

During the synthesis of lenalidomide conjugates, it is crucial to consider the stereochemical integrity of the chiral center. The reaction conditions used for functionalization and linker attachment should be mild enough to avoid racemization. The biological activity of the final conjugate can be dependent on the stereochemistry of the lenalidomide moiety. Therefore, the synthesis of stereochemically pure lenalidomide derivatives is an important goal. researchgate.net This can be achieved either by starting from a stereochemically pure precursor or by separating the enantiomers of the final product using chiral chromatography. The absolute configuration of the chiral centers in the final products can be determined using techniques like Vibrational Circular Dichroism (VCD) or Raman Optical Activity (ROA). nih.gov

Molecular Mechanisms of Cereblon Engagement by Lenalidomide Derivatives

Structural Basis of CRBN-Lenalidomide Derivative Binding

The binding of the lenalidomide (B1683929) portion of Lenalidomide-CO-C5-OH to Cereblon (CRBN) is the critical initiating event for its molecular activity. This interaction occurs within a specific binding pocket on the CRBN protein. Structural studies of the parent compound, lenalidomide, reveal that its conserved glutarimide (B196013) ring is essential for this binding. ub.edu The ring inserts into a hydrophobic pocket on CRBN that is lined by three key tryptophan residues. ub.edu The interaction between lenalidomide and CRBN is primarily mediated through this glutarimide ring. scielo.org.za The variable isoindolinone part of the lenalidomide structure remains solvent-exposed, which in the case of this compound, allows the attached linker to extend outwards without disrupting the core binding. ub.edu This structural arrangement is foundational to its function as a building block for larger, bifunctional molecules.

The engagement of the lenalidomide moiety with CRBN is not a simple lock-and-key fit; it actively modulates the surface of the E3 ligase complex. Upon binding, the lenalidomide core induces a conformational change in CRBN, creating a novel composite surface. This new surface has a high affinity for specific proteins, known as neosubstrates, that CRBN would not otherwise recognize and target for degradation. This induced-fit mechanism effectively reprograms the substrate specificity of the CRBN E3 ligase complex.

Table 1: Key Interactions in Lenalidomide-CRBN Binary Complex Formation

| Interacting Moiety | CRBN Residues | Type of Interaction | Significance |

|---|---|---|---|

| Glutarimide Ring | Tryptophan Pocket (W380, W386, W400) | Hydrophobic | Primary driver for binding affinity and insertion into CRBN. |

| Isoindolinone Carbonyl | Asparagine (N351) | Hydrogen Bond | Contributes to the stability and specificity of the interaction. nih.gov |

This interactive table summarizes the primary molecular interactions driving the formation of the complex between the lenalidomide core and the CRBN protein.

Lenalidomide possesses a single chiral center on its glutarimide ring, and the stereochemistry at this position is critical for its biological activity. Only the (S)-enantiomer of lenalidomide is active in binding to CRBN and inducing the subsequent degradation of neosubstrates. The (R)-enantiomer is inactive. This stereospecificity arises from the precise geometric fit required within the CRBN binding pocket. The correct spatial orientation of the glutarimide ring is necessary to establish the key stabilizing interactions, highlighting the highly specific nature of the molecular recognition event.

Targeted Neosubstrate Recruitment and Degradation

The binding of the this compound derivative to CRBN primes the CRL4CRBN E3 ubiquitin ligase complex for action. The altered surface of the CRBN-ligand complex enables the recruitment of specific target proteins, or neosubstrates, leading to their subsequent ubiquitination and destruction by the proteasome.

The lenalidomide moiety acts as a "molecular glue." nih.gov It does not bind to the neosubstrate directly; instead, it enhances the affinity between CRBN and the target protein by creating a new, stabilized protein-protein interface. nih.gov This induced proximity brings the neosubstrate into the effective range of the E3 ligase machinery. In its role as a building block, this compound leverages this mechanism. While its lenalidomide core can recruit native lenalidomide neosubstrates, the attached linker is designed to be coupled with a ligand for a different protein of interest. The resulting PROTAC molecule then tethers this new target to CRBN, hijacking the cell's degradation machinery to eliminate proteins not naturally targeted by lenalidomide.

The primary neosubstrates targeted for degradation by the lenalidomide core of the derivative are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and Casein Kinase 1α (CK1α). capes.gov.brnih.govproquest.com

Upon recruitment to the CRL4CRBN-lenalidomide complex, a polyubiquitin (B1169507) chain is attached to the neosubstrate. This process is dependent on the full E3 ligase complex, including Cullin 4 (CUL4) and Regulator of Cullins 1 (ROC1). nih.gov Treatment with inhibitors of neddylation, a process required for cullin-ring ligase activation, prevents the degradation of these substrates, confirming the involvement of the CRL complex. beyondspringpharma.com Once the neosubstrate is tagged with ubiquitin, it is recognized by the 26S proteasome, a cellular machine that unfolds and degrades the tagged protein into small peptides. The degradation of IKZF1 and IKZF3 is linked to the immunomodulatory and anti-myeloma effects of lenalidomide. nih.govecancer.orgbroadinstitute.orgnih.gov The degradation of CK1α is particularly relevant in the context of myelodysplastic syndrome (MDS) with a specific chromosomal deletion. nih.govlu.se

Table 2: Neosubstrates Targeted by the Lenalidomide Moiety

| Neosubstrate | Protein Family/Function | Biological Consequence of Degradation |

|---|---|---|

| IKZF1 (Ikaros) | Zinc-finger Transcription Factor | Anti-myeloma activity, T-cell co-stimulation. nih.govnih.gov |

| IKZF3 (Aiolos) | Zinc-finger Transcription Factor | Anti-myeloma activity, T-cell co-stimulation. nih.govecancer.org |

| CK1α (Casein Kinase 1α) | Serine/Threonine Kinase | Efficacy in del(5q) Myelodysplastic Syndrome (MDS). capes.gov.brnih.gov |

This interactive table details the key proteins targeted for degradation following their recruitment to the CRBN-lenalidomide complex.

Role of CRL4(CRBN) Complex Assembly in Neosubstrate Recognition

The therapeutic effects of lenalidomide and its derivatives are primarily mediated through their interaction with the CRL4(CRBN) E3 ubiquitin ligase complex. This complex, composed of Cullin-4 (CUL4), DNA damage-binding protein 1 (DDB1), Regulator of Cullins 1 (RBX1), and the substrate receptor cereblon (CRBN), plays a crucial role in cellular protein homeostasis by tagging substrate proteins with ubiquitin for subsequent degradation by the proteasome. medchemexpress.comnih.gov

Lenalidomide acts as a "molecular glue," binding to a specific pocket in CRBN and altering its substrate specificity. nih.gov This binding event creates a new, composite surface on CRBN that can recognize and bind to proteins that are not its natural substrates, termed "neosubstrates." medchemexpress.combiorxiv.orgresearchgate.net The recruitment of a neosubstrate to the CRL4(CRBN) complex brings it into close proximity with the ubiquitin-conjugating enzymes (E2) associated with the complex, leading to the neosubstrate's polyubiquitination and subsequent degradation. nih.gov

The assembly of this ternary complex—comprising CRBN, the lenalidomide derivative, and the neosubstrate—is a critical step for inducing protein degradation. The specific chemical structure of the lenalidomide derivative can influence the conformation of the CRBN binding pocket, thereby determining which neosubstrates are recruited. nih.gov For instance, modifications to the lenalidomide scaffold can alter the degradation efficiency and selectivity for different neosubstrates. nih.gov

Table 1: Key Neosubstrates of the Lenalidomide-Induced CRL4(CRBN) Complex

| Neosubstrate | Function | Associated Disease/Process |

| Ikaros (IKZF1) | Transcription factor crucial for lymphoid development. | Multiple Myeloma |

| Aiolos (IKZF3) | Transcription factor involved in B-cell development. | Multiple Myeloma |

| Casein Kinase 1α (CK1α) | Serine/threonine kinase. | Myelodysplastic Syndromes (MDS) with del(5q) |

| SALL4 | Transcription factor involved in embryonic development. | Teratogenicity |

| GSPT1 | Translation termination factor. | Potential therapeutic target in cancer |

This table presents a selection of well-established neosubstrates targeted for degradation by the CRL4(CRBN) complex in the presence of lenalidomide or its analogs. The specific efficacy of this compound in degrading these substrates would require direct experimental validation.

Beyond Degradation: Mechanisms of Protein Sequestration by Lenalidomide-CRBN Complexes (e.g., eIF3i)

While the primary mechanism of action for many lenalidomide-induced protein interactions is degradation, recent research has unveiled a non-degradative mechanism known as protein sequestration. nih.govbiorxiv.orgacs.org In this process, the formation of the ternary complex between the lenalidomide derivative, CRBN, and a target protein does not lead to the protein's ubiquitination and degradation. Instead, the protein is sequestered away from its normal cellular location or binding partners, thereby inhibiting its function. nih.govbiorxiv.org

A prime example of this is the interaction with the eukaryotic translation initiation factor 3 subunit i (eIF3i). nih.govbiorxiv.orgacs.org Lenalidomide has been shown to promote the formation of a stable complex between CRBN and eIF3i. acs.org However, unlike classic neosubstrates, eIF3i is not degraded within this complex. nih.govbiorxiv.org Instead, its sequestration away from the main eIF3 complex disrupts normal translation initiation processes. nih.gov This sequestration has been linked to some of the anti-angiogenic effects of lenalidomide. nih.govbiorxiv.org

The structural basis for why some proteins like eIF3i are sequestered rather than degraded is an area of active investigation. It is hypothesized that the specific orientation of the target protein within the CRL4(CRBN) complex, as dictated by the molecular glue, may not be conducive for efficient ubiquitination by the associated E2 enzymes.

Table 2: Proteins Modulated by Lenalidomide-CRBN Complex Sequestration

| Sequestered Protein | Normal Function | Consequence of Sequestration |

| eIF3i | Component of the eukaryotic translation initiation factor 3 complex, involved in protein synthesis. | Disruption of translation initiation, contributing to anti-angiogenic effects. nih.govbiorxiv.org |

This table highlights a key example of a protein that is sequestered rather than degraded by the lenalidomide-CRBN complex. The ability of this compound to induce sequestration of this and other proteins would depend on the specific ternary complexes it can form.

This compound represents a valuable chemical tool for the exploration of the complex biology regulated by cereblon. Its design allows for the targeted recruitment of specific proteins to the CRL4(CRBN) E3 ligase complex, enabling researchers to investigate the downstream consequences, be it degradation or sequestration. While specific data on this particular derivative is limited, the extensive body of research on lenalidomide provides a robust foundation for its application in dissecting the molecular intricacies of neosubstrate recognition and the expanding repertoire of non-degradative functions of cereblon-mediated protein interactions. Future studies utilizing such precisely engineered chemical probes will be instrumental in further unraveling the therapeutic potential and biological roles of modulating the CRL4(CRBN) complex.

Structure Activity Relationship Sar and Linker Chemistry in Targeted Degraders

Rational Design Principles for Heterobifunctional Degraders (PROTACs) Employing Lenalidomide (B1683929) Derivatives

Rational design principles for these degraders involve a careful consideration of several factors:

E3 Ligase Ligand Selection: Lenalidomide and its analogs, like pomalidomide, are widely used due to their well-characterized binding to CRBN. nii.ac.jpoup.com The choice between these can influence the degradation profile of the resulting PROTAC. nih.gov

Linker Optimization: The linker's length, composition, and attachment points are critical for optimizing the geometry of the ternary complex, which in turn dictates degradation efficiency and selectivity. explorationpub.comresearchgate.net

The development of potent PROTACs often involves an iterative process of designing, synthesizing, and testing a library of compounds with varied linkers to identify the optimal configuration for a given target. nih.gov

Influence of Linker Composition on Ternary Complex Formation and Cooperativity

The formation of a productive ternary complex is often characterized by positive cooperativity, where the binding of the PROTAC to one protein enhances its affinity for the other. nih.govacs.org This cooperativity is heavily influenced by the linker, which can establish new protein-protein interactions within the complex. acs.orgnih.gov The linker's properties can either stabilize or destabilize the ternary complex, thereby directly impacting the degradation potency. nih.govnih.gov

Optimizing Linker Length and Flexibility

The length and flexibility of the linker are among the most critical parameters in PROTAC design. explorationpub.com An optimal linker length is essential to span the distance between the CRBN E3 ligase and the target protein without inducing steric clashes. explorationpub.com

Too short a linker can prevent the simultaneous binding of both proteins, abrogating ternary complex formation. explorationpub.com

Too long a linker may not effectively bring the two proteins into close proximity for efficient ubiquitination, or it could lead to unproductive binding modes. researchgate.net

The flexibility of the linker also plays a crucial role. While a flexible linker can allow the PROTAC to adopt multiple conformations to find a productive binding orientation, excessive flexibility can come at an entropic cost, potentially destabilizing the ternary complex. nih.govarxiv.org Conversely, a more rigid linker can pre-organize the PROTAC into a bioactive conformation, enhancing ternary complex formation and, consequently, degradation. acs.org

| PROTAC Series | Linker Length (atoms) | Degradation Potency (DC50, nM) | Ternary Complex Stability |

|---|---|---|---|

| BRD4 Degrader (CRBN-based) | 8 | >5000 | Low |

| BRD4 Degrader (CRBN-based) | 12 | 50 | Moderate |

| BRD4 Degrader (CRBN-based) | 16 | 5 | High |

| BRD4 Degrader (CRBN-based) | 20 | 150 | Decreased |

This table illustrates a common trend where degradation potency improves with increasing linker length up to an optimal point, after which it decreases. This "hook effect" highlights the importance of fine-tuning the linker length for each specific PROTAC system. The data is representative and compiled from general findings in the field. nih.govexplorationpub.comnih.gov

Chemical Nature of Linker Moieties (e.g., alkyl, PEG)

The chemical composition of the linker significantly affects the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability. The most commonly used linker motifs are alkyl chains and polyethylene (B3416737) glycol (PEG) chains. nih.gov

Alkyl Linkers: These are composed of saturated or unsaturated hydrocarbon chains. They are synthetically accessible and offer a good degree of flexibility. precisepeg.com However, they are generally hydrophobic, which can limit the aqueous solubility of the PROTAC. precisepeg.com

PEG Linkers: These consist of repeating ethylene (B1197577) glycol units and are known for their hydrophilicity. precisepeg.com The incorporation of PEG motifs can improve the solubility and cell permeability of PROTACs, which are often large molecules that fall outside of traditional drug-like chemical space. biochempeg.com Approximately 55% of reported PROTACs utilize PEG linkers. arxiv.org

The choice between an alkyl and a PEG linker, or a combination of both, allows for the fine-tuning of the PROTAC's properties to achieve a balance between efficient ternary complex formation and favorable pharmacokinetic characteristics. nih.gov

| Linker Type | Key Characteristics | Impact on PROTAC Properties |

|---|---|---|

| Alkyl Chain | Hydrophobic, flexible | May decrease solubility, good for initial SAR studies |

| PEG Chain | Hydrophilic, flexible | Improves solubility and cell permeability |

| Alkyl-PEG Hybrid | Tunable hydrophilicity and flexibility | Offers a balance of properties for optimized performance |

| Rigid Linkers (e.g., with piperazine/piperidine) | Conformationally constrained | Can enhance selectivity and stability of the ternary complex |

This table summarizes the general characteristics of different linker types and their impact on PROTAC properties, based on findings in the literature. acs.orgprecisepeg.com

Impact of Linker Attachment Point on Degradation Efficiency (Focus on C5)

The point at which the linker is attached to the lenalidomide scaffold is a critical determinant of the PROTAC's activity. nih.gov Different attachment points can orient the target protein differently relative to the CRBN E3 ligase, thereby influencing the efficiency of ubiquitination. explorationpub.com

For lenalidomide, the phthalimide (B116566) ring offers several potential attachment points. The C5 position has been explored as a viable exit vector for linker attachment. nih.gov Attaching the linker at the C5 position has been shown in some cases to result in potent degraders. medchemexpress.commedchemexpress.com However, the optimal attachment point is target-dependent and must be determined empirically. For instance, studies have shown that for some targets, linking at the C4 position of the phthalimide ring might be more favorable, while for others, the C5 position yields better results. nih.gov It has been noted that attaching the linker at the C5 position can sometimes reduce the degradation of certain neosubstrates compared to other positions. nih.gov

The "Lenalidomide-CO-C5-OH" nomenclature suggests a linker originating from the C5 position, with a terminal hydroxyl group. This hydroxyl group could serve as a handle for further chemical modifications or could influence the solubility and interaction of the linker within the ternary complex.

Correlation of CRBN Binding Affinity with Degradation Potency and Selectivity

The ability of the lenalidomide moiety to bind to CRBN is a prerequisite for the activity of the PROTAC. nih.gov A higher binding affinity for CRBN can lead to more efficient recruitment of the E3 ligase and, consequently, more potent degradation of the target protein. researchgate.net This is because the stability of the ternary complex is, in part, dependent on the strength of the binary interactions between the PROTAC and its protein partners. nih.gov

Furthermore, the selectivity of the PROTAC is not solely determined by the warhead. The interactions between the lenalidomide derivative, the linker, and the surfaces of both the target protein and CRBN can lead to preferential degradation of one protein over another, even if the warhead itself is not highly selective. acs.org Modifications to the lenalidomide core, such as at the 6-position, have been shown to modulate the degradation selectivity of neosubstrates, which can be an important consideration in designing safer and more specific degraders. nii.ac.jpnih.gov

| CRBN Ligand | CRBN Binding Affinity (Kd, µM) | Target Degradation (DC50, nM) | Neosubstrate Degradation |

|---|---|---|---|

| Thalidomide-based | ~1.0 | 100 | Broad |

| Lenalidomide-based | ~0.5 | 25 | Specific Pattern |

| Pomalidomide-based | ~0.1 | 5 | Potent, Specific Pattern |

| Optimized Lenalidomide Derivative | ~0.2 | 10 | More Selective |

This table provides a representative comparison of different CRBN ligands, showing a general trend where higher CRBN binding affinity correlates with improved degradation potency. The selectivity profile is also a key differentiator between the ligands. oup.comnih.gov

Computational and Biophysical Characterization of Lenalidomide Based Systems

Molecular Modeling and Simulation Approaches

Computational methods are indispensable for understanding the intricate interactions that govern the process of targeted protein degradation induced by lenalidomide-based molecules.

Predicting Ternary Complex Architectures and Stability

Molecular modeling and simulations play a pivotal role in predicting the three-dimensional structures of the ternary complexes formed by an E3 ligase (like Cereblon, CRBN), a lenalidomide-based degrader, and a target protein (neo-substrate). researchgate.net These computational models are essential for understanding the stability and efficacy of the degradation process. researchgate.net

Furthermore, computational approaches can predict the binding free energies of these complexes, which often correlate with the efficiency of protein degradation. biorxiv.org By integrating experimental data, such as that from hydrogen-deuterium exchange mass spectrometry (HDX-MS), with computational modeling, it is possible to generate highly accurate, atomic-resolution models of ternary complexes. biorxiv.orgacs.org These integrated approaches provide a powerful tool for the rational design of more potent and selective degraders. nih.gov

Interactive Table: Key Computational Findings for Lenalidomide-Based Ternary Complexes

| Finding | Computational Method(s) | Key Insight |

| Stabilization of CRBN-CK1α complex | Molecular Dynamics (MD) Simulations | Lenalidomide (B1683929) enhances stability by shielding intermolecular hydrogen bonds. nih.gov |

| Prediction of Ternary Complex Structures | MD Simulations, HDX-MS Integration | Enables atomic-resolution modeling of complex architectures. biorxiv.orgacs.org |

| Correlation of Stability and Degradation | Binding Free Energy Calculations | Higher complex stability often correlates with increased degradation efficiency. biorxiv.org |

Computational Screening for Novel Degron Motifs

A crucial aspect of targeted protein degradation is the identification of "degrons," which are specific amino acid sequences within a target protein that are recognized by the E3 ligase complex in the presence of the degrader molecule. Computational screening methods are increasingly being used to identify novel degron motifs for lenalidomide-induced degradation.

These in silico approaches can analyze large protein sequence databases to search for patterns that resemble known degrons. By combining sequence-based and structure-based features, these methods can predict which proteins are likely to be recruited to the CRBN-lenalidomide complex for ubiquitination and subsequent degradation.

For example, it has been demonstrated that a specific 60-amino acid region within the IKZF3 protein is sufficient to act as a lenalidomide-inducible degron. nih.gov Fusing this sequence to another protein can make it susceptible to lenalidomide-induced degradation. nih.gov Computational tools can be trained on such experimentally validated degrons to improve their predictive power for discovering new targets. This accelerates the identification of proteins that can be targeted by lenalidomide and its derivatives, expanding the therapeutic potential of this class of molecules.

Biophysical Techniques for Interaction Analysis

Biophysical assays are essential for validating the predictions made by computational models and for quantitatively characterizing the binding events that lead to ternary complex formation.

Binding Assays for CRBN Ligands and Ternary Complexes (e.g., TR-FRET, MST)

Several biophysical techniques are employed to measure the binding affinities of lenalidomide-based compounds to CRBN and to characterize the formation of the ternary complex. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a widely used assay for this purpose. nih.gov In a TR-FRET assay, a fluorescently labeled CRBN and a fluorescently labeled target protein are used. The binding of these two proteins, facilitated by the degrader molecule, brings the fluorophores into close proximity, resulting in an energy transfer that can be measured. This allows for the quantification of ternary complex formation and the determination of binding affinities. nih.gov

MicroScale Thermophoresis (MST) is another powerful technique that measures changes in the movement of molecules along a microscopic temperature gradient to determine binding affinities. It can be used to study the binary interaction between the degrader and CRBN, as well as the formation of the ternary complex.

Competitive binding assays, often using a fluorescently labeled thalidomide (B1683933) derivative, are also employed to screen for and characterize new CRBN ligands. amsbio.combpsbioscience.com These assays are crucial for the development of novel degraders with improved binding properties.

Interactive Table: Common Biophysical Binding Assays for Lenalidomide Systems

| Assay | Principle | Application |

| TR-FRET | Fluorescence Resonance Energy Transfer | Quantifying ternary complex formation and affinity. nih.gov |

| MST | Thermophoresis | Measuring binary and ternary binding affinities. |

| Competitive Binding | Displacement of a fluorescent ligand | Screening and characterizing new CRBN binders. amsbio.combpsbioscience.com |

Structural Elucidation of Complexes (e.g., X-ray Crystallography, Cryo-EM of CRBN-Lenalidomide-Substrate Complexes)

Determining the high-resolution three-dimensional structures of CRBN in complex with lenalidomide and a target protein is fundamental to understanding the molecular basis of degrader-induced protein degradation. X-ray crystallography has been instrumental in this regard, providing detailed atomic-level views of these ternary complexes.

The crystal structure of the DDB1-CRBN complex bound to lenalidomide revealed that the glutarimide (B196013) moiety of lenalidomide binds within a hydrophobic pocket of CRBN, while the isoindolinone ring is exposed to the solvent, creating a new surface for recruiting neo-substrates. rcsb.orgnaist.jpnih.govnih.govbohrium.com Subsequent crystal structures of CRBN-lenalidomide in complex with neo-substrates like CK1α have elucidated the specific interactions that mediate the formation of the ternary complex. researchgate.net These structures show how the degrader molecule acts as a "molecular glue," bridging the interaction between CRBN and the target protein. researchgate.net

Cryo-electron microscopy (Cryo-EM) is an emerging technique that is also being used to determine the structures of these complexes, particularly for larger and more flexible assemblies. Both X-ray crystallography and Cryo-EM provide invaluable structural blueprints for the rational design and optimization of next-generation degraders.

Interactive Table: Key Structural Insights from Crystallography

| Complex | PDB ID | Key Finding |

| DDB1-CRBN-Lenalidomide | 4CI2 | Revealed the binding mode of lenalidomide in the CRBN pocket. rcsb.org |

| DDB1-CRBN-Lenalidomide-CK1α | 5FQD | Elucidated the molecular glue mechanism of ternary complex formation. researchgate.net |

Proteomic Approaches for Deconvoluting Degrader Selectivity

Proteomics, the large-scale study of proteins, is a powerful tool for understanding the selectivity of lenalidomide-based degraders. dundee.ac.uknih.gov These approaches allow for the unbiased identification of proteins that are degraded in response to treatment with a specific compound. dundee.ac.uknih.gov

By using quantitative mass spectrometry, researchers can compare the protein levels in cells treated with a degrader to those in untreated cells. This allows for the identification of both the intended target and any off-target proteins that are also degraded. youtube.com This information is crucial for assessing the selectivity of a degrader and for identifying potential liabilities. evotec.com

Furthermore, proteomic methods can be used to identify the endogenous substrates of the CRL4-CRBN E3 ubiquitin ligase. nih.govbohrium.com For example, an unbiased screen identified the homeobox transcription factor MEIS2 as an endogenous substrate of CRL4-CRBN. rcsb.orgnih.govbohrium.com Understanding the natural substrates of the E3 ligase can provide insights into the mechanisms of both normal protein homeostasis and drug-induced protein degradation.

Chemoproteomic approaches, which use chemical probes to enrich and identify protein targets, are also valuable for deconvoluting degrader selectivity. nih.gov These methods can help to identify the direct binding partners of a degrader molecule within the complex cellular environment.

Interactive Table: Proteomic Applications in Lenalidomide Research

| Proteomic Approach | Application | Key Outcome |

| Quantitative Mass Spectrometry | Global protein profiling | Identification of on-target and off-target degradation events. youtube.com |

| Unbiased Substrate Screening | Identification of endogenous ligase substrates | Discovery of natural targets of the CRL4-CRBN complex. rcsb.orgnih.govbohrium.com |

| Chemoproteomics | Target engagement studies | Identification of direct protein binders of the degrader. nih.gov |

Advanced Chemical Biology Applications and Future Research Avenues

Development and Application of Lenalidomide-Based Chemical Probes

Lenalidomide (B1683929) and its analogues have become indispensable tools in chemical biology, primarily due to their ability to recruit the E3 ubiquitin ligase Cereblon (CRBN) to new protein targets for degradation. researchgate.netresearchgate.net The development of lenalidomide-based chemical probes has been instrumental in identifying new targets, understanding mechanisms of action, and interrogating the complex biology of CRBN. nih.govacs.orgbiorxiv.org These probes are often created by modifying the lenalidomide scaffold with functionalities that allow for target identification and engagement studies. researchgate.netresearchgate.net

Photoaffinity labeling (PAL) is a powerful technique for identifying direct binding partners of a small molecule within a complex cellular environment. biorxiv.org This method involves a chemical probe equipped with a photoreactive group, such as a diazirine, which upon UV irradiation, forms a covalent bond with interacting proteins. biorxiv.orgnih.gov

A notable example is the development of "photolenalidomide" (pLen), a lenalidomide derivative featuring a diazirine for photo-crosslinking and an enrichment handle for subsequent purification and identification of labeled proteins by mass spectrometry. nih.govacs.orgbiorxiv.org Studies using pLen have successfully captured known lenalidomide targets like CRBN and the transcription factor Ikaros (IKZF1) in multiple myeloma cells. nih.govacs.org

Crucially, these PAL studies have also led to the discovery of novel binding partners. For instance, eukaryotic translation initiation factor 3 subunit i (eIF3i) was identified as a new target of the lenalidomide-CRBN complex in certain cell lines. nih.govacs.orgbiorxiv.org Interestingly, while eIF3i forms a stable ternary complex with CRBN in the presence of lenalidomide, it is not targeted for degradation, highlighting that recruitment to CRBN does not invariably lead to ubiquitination and proteasomal destruction. nih.govacs.org This underscores the complexity of CRBN-mediated processes and the power of PAL probes to uncover a wider range of molecular interactions. nih.gov

| Lenalidomide-Based Photoaffinity Probe | Key Features | Identified Targets | Cell Lines Used | Key Finding |

| photolenalidomide (pLen) | Diazirine photo-label, enrichment handle | CRBN, IKZF1, eIF3i | MM.1S, HEK293T | Identified eIF3i as a non-degraded interactor of the lenalidomide-CRBN complex. nih.govacs.orgbiorxiv.org |

Covalent chemical probes offer a complementary approach to PAL for studying protein-ligand interactions. These probes form a permanent, irreversible bond with their target protein, which can be advantageous for target validation, structural studies, and assessing target engagement. nih.govacs.orgnih.gov

While CRBN lacks a reactive cysteine residue in the IMiD binding pocket, which is a common target for covalent probes, researchers have successfully designed probes that target other residues. nih.gov For example, a lenalidomide derivative incorporating a sulfonyl fluoride (B91410) electrophile was shown to covalently modify a histidine residue (His353) in the CRBN binding pocket. nih.gov This modification effectively blocked the IMiD binding site, creating a useful tool for CRBN target validation experiments. nih.gov

Interestingly, a subtle modification of this probe, replacing the sulfonyl fluoride with a fluorosulfate, resulted in a molecule that not only bound to His353 but also induced the degradation of a novel protein, NTAQ1, which had previously been considered "unligandable". nih.gov This highlights how minor chemical modifications to a covalent probe can dramatically alter its downstream biological activity, converting an inhibitor into a degrader. nih.gov Another approach has been the design of covalent probes with an acrylamide (B121943) "warhead" to target nucleophilic cysteines, further expanding the toolkit for studying CRBN. researchgate.net

| Lenalidomide-Based Covalent Probe | Electrophilic Warhead | Target Residue in CRBN | Application |

| EM12-SO2F | Sulfonyl fluoride | His353 | CRBN target validation (inhibitor) nih.gov |

| EM12-FS | Fluorosulfate | His353 | Inducer of NTAQ1 degradation nih.gov |

| SL1 | Acrylamide | Cysteine residues | Covalent labeling of CRBN researchgate.net |

Strategies for Expanding the E3 Ligase Landscape in TPD

The majority of targeted protein degradation efforts, including those utilizing lenalidomide-based degraders, have relied on a very small number of E3 ligases, primarily CRBN and VHL. tandfonline.comresearchgate.netnih.gov This limited repertoire presents several challenges, including potential for on-target toxicities due to the ubiquitous expression of CRBN and VHL, and the fact that not all proteins of interest can be effectively degraded by these two ligases. tandfonline.comresearchgate.net Therefore, a major goal in the field is to expand the toolbox of E3 ligases that can be recruited for TPD. tandfonline.comdigitellinc.comnih.gov

Discovering small molecules that bind to new E3 ligases is a critical step in expanding the TPD landscape. digitellinc.comnih.govnih.gov Several innovative strategies are being employed to achieve this. Phenotypic screens, genome-scale CRISPR screens, and various proteomic approaches are being used to identify new E3 ligases that can be harnessed for protein degradation. tandfonline.comtechnologypublisher.com

For example, a covalent screening strategy using promiscuous electrophilic ligands linked to a binder for a reporter protein (FKBP12) led to the discovery of a covalent recruiter for DCAF16, a substrate receptor for the CUL4-DDB1 E3 ligase complex. nih.gov A similar approach also identified a recruiter for DCAF11. nih.govnih.gov Another strategy involves using CRISPR-activation screens, which boost the expression of E3 ligases to overcome issues of low natural expression levels that might mask their potential in traditional knockout screens. technologypublisher.com This approach successfully identified FBXO22 as a novel E3 ligase amenable to TPD. technologypublisher.com Researchers are also looking to viruses, which often hijack host E3 ligases, as a source of inspiration for identifying new ligase-ligand pairs. digitellinc.com Ligands that bind to the virally hijacked DDB1 pocket have been successfully developed into heterobifunctional degraders. digitellinc.com

| Novel E3 Ligase | Discovery Strategy | Recruiting Ligand/Fragment |

| DCAF16 | Covalent PROTAC screen nih.gov | KB02 (covalent scout ligand) nih.gov |

| DCAF11 | Covalent PROTAC screen nih.govnih.gov | 21-SLF (covalent PROTAC) nih.gov |

| FBXO22 | CRISPR-activation screen technologypublisher.com | 22-SLF (PROTAC) technologypublisher.com |

| DDB1 | Targeting virally hijacked pocket digitellinc.com | Undisclosed ligands digitellinc.com |

| Aryl hydrocarbon receptor (AhR) | Conjugation of known ligand nih.gov | β-NF nih.gov |

Beyond discovering new E3 ligases, another promising avenue is to engineer the specificity of existing or newly discovered ones. researchgate.netbohrium.com The natural function of E3 ligases is to recognize specific protein substrates, a process that determines the specificity of ubiquitination. researchgate.net By understanding the structural basis of this recognition, it may be possible to engineer E3 ligases to recognize new targets or to enhance their specificity for existing ones.

One approach involves creating engineered E3 ligases by fusing them to a protein tag, such as HaloTag7, which can then be recruited to a target protein using a PROTAC molecule. bohrium.com This allows for the evaluation of the degradation efficiency of different E3 ligases and their ubiquitination patterns. bohrium.com Such studies have revealed that different E3 ligases have distinct degradation characteristics and ubiquitination linkage preferences (e.g., K48 vs. K27 linkages), which can influence the degradation outcome. bohrium.com

Future research may focus on mutating the substrate-binding domains of E3 ligases to alter their substrate specificity, thereby creating bespoke E3 ligases for degrading specific proteins of interest. This could lead to the development of highly selective degraders with improved therapeutic windows. researchgate.net Furthermore, selecting E3 ligases with tissue-specific expression patterns is a key strategy to achieve precision TPD, reducing off-target effects and improving safety. tandfonline.comresearchgate.netnih.govyoutube.com For example, a PROTAC that recruits an E3 ligase with low expression in platelets was able to overcome the toxicity seen with the original small molecule inhibitor. nih.gov

Addressing Mechanisms of Resistance to CRBN-Targeting Degraders

As with any therapeutic modality, the development of resistance is a significant challenge for CRBN-targeting degraders. nih.govnih.govaacrjournals.org Understanding the molecular mechanisms that drive resistance is crucial for developing strategies to overcome it and to design next-generation degraders with more durable responses. nih.govacs.orgresearchgate.net

The most common mechanism of acquired resistance to CRBN-based degraders is the genetic alteration of the core components of the E3 ligase complex. nih.govaacrjournals.org This often involves mutations or deletion of the CRBN gene itself. nih.govaacrjournals.org Since CRBN is generally a non-essential gene, cells can lose it without compromising their viability, thus becoming insensitive to CRBN-recruiting degraders. nih.gov Deep mutational scanning (DMS) has been used to create comprehensive maps of functional hotspots in CRBN, identifying specific mutations that disrupt degrader-induced ternary complex formation and lead to resistance. nih.gov

Other mechanisms of resistance include the downregulation of CRBN expression, which can occur through epigenetic modifications like DNA hypermethylation of enhancer regions of the CRBN gene. researchgate.net Additionally, alterations in proteins that interact with CRBN or its substrates can also confer resistance. For instance, the transcription factors RUNX1 and RUNX3 can inhibit the binding and degradation of IKZF1 and IKZF3, and their inhibition can re-sensitize myeloma cells to lenalidomide. researchgate.net

Strategies to overcome resistance include the development of degraders that recruit alternative E3 ligases. nih.gov In cell lines that have developed resistance to a CRBN-based degrader, a VHL-based degrader targeting the same protein can remain effective, and vice-versa. nih.gov Another emerging approach is the development of E3 ligase-independent degradation strategies, such as hydrophobic tagging, which can circumvent resistance mechanisms based on E3 ligase alterations. acs.org

Emerging Modalities in Targeted Protein Degradation Beyond PROTACs

The landscape of targeted protein degradation (TPD) is rapidly evolving beyond the well-established Proteolysis-Targeting Chimeras (PROTACs). While PROTACs have demonstrated significant potential by co-opting the ubiquitin-proteasome system (UPS) to degrade specific proteins, new modalities are emerging that leverage alternative degradation pathways or different molecular architectures. These next-generation degraders aim to overcome some of the limitations of PROTACs, expand the range of degradable targets, and offer new therapeutic opportunities. The chemical compound Lenalidomide-CO-C5-OH serves as a pertinent example of a versatile building block that, while integral to PROTAC design, also holds conceptual relevance for these emerging TPD strategies.

At its core, the therapeutic effect of lenalidomide and its analogues stems from their function as "molecular glues." nih.govcellgs.com These small molecules induce or stabilize the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and specific "neosubstrate" proteins that are not its natural targets. jst.go.jpnih.gov This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the neosubstrate. nih.gov Key neosubstrates of lenalidomide include the lymphoid transcription factors IKAROS (IKZF1) and Aiolos (IKZF3), as well as casein kinase 1α (CK1α). nih.govnih.gov The degradation of these proteins is central to the therapeutic activity of lenalidomide in certain hematological cancers. nih.gov

This compound is a derivative of lenalidomide that has been specifically functionalized for use in TPD strategies. It incorporates a five-carbon aliphatic linker terminating in a hydroxyl group, attached to the C5 position of the lenalidomide phthaloyl ring. This position is a known solvent-exposed region, making it an ideal attachment point for linkers without disrupting the essential binding of the glutarimide (B196013) ring to CRBN. nih.gov While primarily designed for the synthesis of PROTACs, the principles of its design are applicable to other emerging degrader modalities.

Table 1: Chemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in TPD |

| This compound | C19H23N3O5 | 373.41 | CRBN-recruiting building block with a linker for conjugation. |

| Lenalidomide | C13H13N3O3 | 259.26 | Molecular glue that binds to CRBN. medchemexpress.com |

| Thalidomide (B1683933) | C13H10N2O4 | 258.23 | The parent immunomodulatory drug (IMiD) and molecular glue. cellgs.com |

| Pomalidomide | C13H11N3O4 | 273.25 | A potent analogue of thalidomide and lenalidomide. nih.gov |

The following subsections explore several emerging modalities in TPD that move beyond the classic PROTAC framework. While direct, published examples of This compound being used in these specific contexts are not yet prevalent, the discussion will focus on the conceptual application of its CRBN-binding moiety and linker in these novel platforms.

Molecular Glues as a Foundational Concept

The mechanism of action of lenalidomide itself represents a distinct class of TPD agents known as molecular glues. nih.gov Unlike PROTACs, which are heterobifunctional molecules with distinct ligands for the target protein and the E3 ligase connected by a linker, molecular glues are smaller, monomeric compounds that induce a new protein-protein interaction surface on the E3 ligase, enabling the recruitment of neosubstrates. nih.govresearchgate.net The development of novel molecular glues is a major research focus, aiming to identify new compounds that can recruit a wider range of target proteins to E3 ligases for degradation.

Research into the structure-activity relationship of lenalidomide has shown that modifications to the phthaloyl ring can significantly alter neosubstrate specificity. nih.gov This provides a basis for designing new molecular glues with tailored degradation profiles. For instance, the development of Cereblon E3 Ligase Modulating Drugs (CELMoDs) is a direct extension of this principle, seeking to create novel degraders with enhanced potency and selectivity for specific neosubstrates. researchgate.net

Deubiquitinase-Targeting Chimeras (DUBTACs)

DUBTACs represent an innovative approach to protein stabilization rather than degradation. They function by recruiting a deubiquitinase (DUB) enzyme to a target protein, thereby removing ubiquitin tags and protecting the protein from proteasomal degradation. While the objective of DUBTACs is the opposite of degraders like PROTACs, the underlying principle of induced proximity is the same. A DUBTAC molecule consists of a ligand for the target protein and a ligand for a DUB, connected by a linker. The conceptual framework of This compound is less directly applicable here, as its primary function is to engage the degradation machinery via CRBN. However, the modular nature of chimeric molecules, as exemplified by the design of This compound , is a shared feature.

Autophagy-Targeting Chimeras (AUTOTACs)

AUTOTACs are bifunctional molecules designed to induce the degradation of target proteins via the autophagy-lysosomal pathway, a cellular process for degrading bulk cytoplasmic components, including large protein aggregates and organelles. This modality offers a potential solution for degrading targets that are resistant to proteasomal degradation. An AUTOTAC typically consists of a ligand for the target protein linked to a ligand that can engage the autophagy machinery, such as a molecule that binds to the microtubule-associated protein light chain 3 (LC3).

A CRBN-binding moiety like the one in This compound could be adapted for an AUTOTAC-like mechanism. Instead of linking to a ligand for another protein (as in a PROTAC), the linker could be attached to an autophagy-targeting group. In this scenario, the lenalidomide component would bind to a neosubstrate, and the autophagy-targeting group would recruit the entire complex to the autophagosome for lysosomal degradation.

Autophagosome-Tethering Compounds (ATTECs)

Similar to AUTOTACs, ATTECs also leverage the autophagy pathway for protein degradation. ATTECs are designed to tether the target protein to the membrane of a growing autophagosome, ensuring its engulfment and subsequent degradation. The distinction between AUTOTACs and ATTECs can be subtle and is an area of ongoing research. The conceptual application of a This compound -derived structure would be analogous to that in AUTOTACs, where the CRBN-binding domain targets a neosubstrate and the linker is functionalized with a moiety that promotes localization to the autophagosome.

Lysosome-Targeting Chimeras (LYTACs)

LYTACs are designed to degrade extracellular and membrane-bound proteins by directing them to the lysosome. biorxiv.org This is achieved by linking a target-binding moiety (often an antibody or a small molecule) to a ligand for a lysosome-targeting receptor, such as the cation-independent mannose-6-phosphate (B13060355) receptor (CI-M6PR) or the asialoglycoprotein receptor (ASGPR). biorxiv.orgresearchgate.net Upon binding, the entire complex is internalized and trafficked to the lysosome for degradation.

The direct application of This compound to a conventional LYTAC is not straightforward, as lenalidomide targets intracellular proteins. However, the modular design principles of LYTACs could be combined with the neosubstrate-targeting ability of lenalidomide to create hybrid degraders for complex targets. For example, one could envision a scenario where an intracellular protein complex is targeted for lysosomal degradation by incorporating a lysosome-targeting signal into a degrader molecule.

Future Research Avenues

The development of TPD modalities beyond PROTACs is a testament to the versatility of induced proximity as a therapeutic strategy. The ability of This compound and similar building blocks to be readily modified allows for the exploration of these novel platforms. Future research will likely focus on:

Expanding the toolbox of E3 ligase and alternative degradation pathway recruiters: Identifying new ligands that can engage different components of the cellular degradation machinery will be crucial for expanding the scope of TPD.

Rational design of chimeric molecules: A deeper understanding of the structural requirements for efficient recruitment to different degradation pathways will enable the design of more potent and selective degraders. This includes optimizing linker length, composition, and attachment points. nih.gov

Targeting previously "undruggable" proteins: Modalities like AUTOTACs and LYTACs open the door to degrading protein aggregates, membrane-bound proteins, and other targets that are not amenable to proteasomal degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.